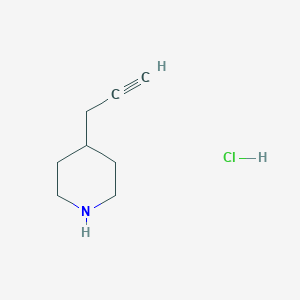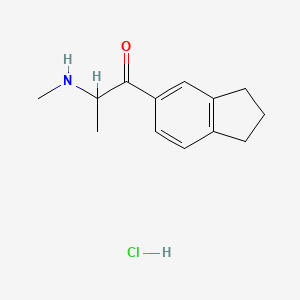
1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of the compound . For instance, the synthesis of 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, was achieved through a two-step method, resulting in a tritium-labelled form with a specific activity suitable for drug metabolism and disposition studies . This suggests that a similar approach could be taken for the synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one; hydrochloride, potentially involving a labelled form for research purposes.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been established through various analytical techniques. For example, the structure of 1,2,1",2"-tetramethyl-3,3"-bidiaziridine was established by X-ray diffraction analysis . This indicates that for the compound of interest, similar structural analysis techniques could be employed to determine its precise molecular configuration.
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of related compounds. The reaction of 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride with N-chloromethylamine in the presence of K2CO3 led to the formation of 1,2,1",2"-tetramethyl-3,3"-bidiaziridine . This demonstrates the types of reactions that could be relevant for the synthesis and modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For example, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was characterized by UV, IR, ¹HNMR, MS, and elementary analysis . These methods could be applied to determine the properties of 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one; hydrochloride, providing insights into its solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Characterization
- Absolute Configuration Analysis : A study by Michals and Smith (1993) determined the absolute configuration of a closely related compound, a serotonin uptake inhibitor, using circular dichroism spectrum analysis (Michals & Smith, 1993).
- X-ray Structures and Computational Studies : Nycz et al. (2011) conducted an extensive analysis of several cathinones, including the structure determination through single-crystal X-ray diffraction and computational methods (Nycz et al., 2011).
- Spectroscopic and Diffractometric Study of Polymorphism : Vogt et al. (2013) explored the polymorphic forms of a related compound, using techniques like powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt et al., 2013).
Pharmacological and Chemical Properties
- Synthesis and Pharmacological Evaluation : Kumar et al. (2017) synthesized novel derivatives of a related compound, evaluating their antidepressant and antianxiety activities (Kumar et al., 2017).
- Generation of a Structurally Diverse Library : Roman (2013) used a ketonic Mannich base derived from a related compound to generate a diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).
Molecular Docking and Computational Studies
- Molecular Docking Studies : Jayasudha et al. (2020) conducted molecular docking and computational studies of a structurally similar compound, analyzing its vibrational assignments and molecular geometrical parameters (Jayasudha et al., 2020).
Synthesis and Characterization
- Synthesis of Indan Derivatives : Parveen et al. (2008) and El’chaninov et al. (2018) conducted synthesis and characterization of novel indan derivatives, which are structurally related to the compound (Parveen et al., 2008); (El’chaninov et al., 2018).
Mecanismo De Acción
Target of Action
BK-IMP Hydrochloride, also known as 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride, is a chemical compound that primarily targets the BK channels . These ion channels, also known as Maxi-K, Slo1 or K Ca 1.1 channels , are ubiquitously expressed in a broad array of excitable and non-excitable cells . They are characterized by exhibiting a high K+ selectivity and an exquisite ability to be dually activated by two distinct physiological stimuli: membrane depolarization and local increases in intracellular Ca2+ .
Mode of Action
The compound interacts with its targets, the BK channels, by binding to the negatively charged phosphate head groups of phospholipids at the bacteria cell wall . This causes increased rigidity and sinking nonpolar segments into hydrophobic domains, disrupting the cell membrane .
Biochemical Pathways
The affected biochemical pathways involve the host IMPα/β1-virus interface . The compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons .
Pharmacokinetics
It’s important to note that critically ill patients undergo significant physiological alterations that affect the pharmacokinetics (pk) of antimicrobials based on their physiochemical properties . These alterations generally affect different PK processes, including absorption, distribution, metabolism, and elimination .
Result of Action
The stimulation of BK channels leads to a rapid efflux of K+, which results in membrane hyperpolarization . This capability confers an important physiological mechanism to modulate membrane excitability and intracellular Ca2+ homeostasis .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12;/h6-9,14H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLIFNUKMSPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100608-68-2 |
Source


|
| Record name | BK-IMP Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100608682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BK-IMP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM72SVA5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

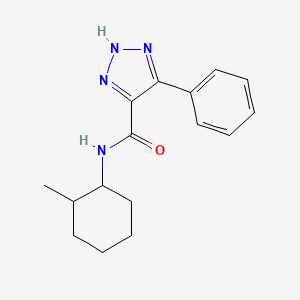

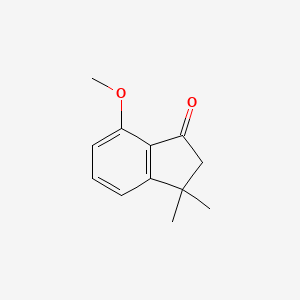
![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)
![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)
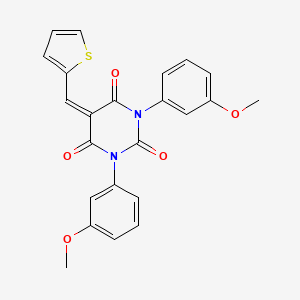
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

